molecular formula C10H19NO B13527426 N,N-dimethylcycloheptanecarboxamide

N,N-dimethylcycloheptanecarboxamide

Cat. No.: B13527426
M. Wt: 169.26 g/mol
InChI Key: AGAHLNHOOTTXEV-UHFFFAOYSA-N
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Description

N,N-Dimethylcycloheptanecarboxamide is an organic compound with the molecular formula C10H19NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with dimethylamine. The process can be carried out under various conditions, but a common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to an acyl chloride intermediate. This intermediate then reacts with dimethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanecarboxylic acid, while reduction could produce N,N-dimethylcycloheptanamine.

Scientific Research Applications

N,N-Dimethylcycloheptanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can serve as a model molecule for studying amide interactions and stability.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N,N-dimethylcycloheptanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclopentanecarboxamide: This compound has a five-membered ring structure, making it less sterically hindered compared to N,N-dimethylcycloheptanecarboxamide.

    N,N-Dimethylcyclohexanecarboxamide: With a six-membered ring, this compound shares some similarities but differs in ring strain and reactivity.

Uniqueness

This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N,N-dimethylcycloheptanecarboxamide

InChI

InChI=1S/C10H19NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3

InChI Key

AGAHLNHOOTTXEV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCCCCC1

Origin of Product

United States

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